molecular formula C8H14O4S B6599248 methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate CAS No. 38293-65-1

methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate

Cat. No.: B6599248
CAS No.: 38293-65-1
M. Wt: 206.26 g/mol
InChI Key: KZKWDTDIHGAIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C7H12O4S. It is known for its role as an organic building block in various chemical syntheses . The compound is characterized by its ester functional group and a sulfanyl linkage, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate typically involves the esterification of 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is unique due to its combination of ester and sulfanyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex organic compounds .

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKWDTDIHGAIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.